
Cyclohexyldiethylammonium lauryl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyldiethylammonium lauryl sulfate is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent detergency, emulsification, and foaming properties. The compound is composed of a cyclohexyldiethylammonium cation and a lauryl sulfate anion, making it effective in reducing surface tension and enhancing the solubility of hydrophobic substances in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyldiethylammonium lauryl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of lauryl alcohol with sulfur trioxide to form lauryl sulfate, which is then neutralized with cyclohexyldiethylamine. The reaction is carried out in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of a continuous sulfation reactor. Lauryl alcohol and sulfur trioxide are fed into the reactor in a 1:1 molar ratio, and the resulting lauryl sulfate is neutralized with cyclohexyldiethylamine. This method ensures high efficiency and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyldiethylammonium lauryl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, resulting in the formation of alcohols.
Substitution: The lauryl sulfate anion can undergo nucleophilic substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Halides and other nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Various substituted lauryl sulfate derivatives
Scientific Research Applications
Cyclohexyldiethylammonium lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Mechanism of Action
Cyclohexyldiethylammonium lauryl sulfate exerts its effects primarily through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of liquids. It also disrupts cell membranes by solubilizing lipids and proteins, making it effective in cell lysis and protein extraction .
Comparison with Similar Compounds
Similar Compounds
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Sodium dodecyl sulfate
Comparison
Cyclohexyldiethylammonium lauryl sulfate is unique due to its combination of a cyclohexyldiethylammonium cation and a lauryl sulfate anion. This combination provides enhanced stability and surfactant properties compared to other similar compounds. For example, sodium lauryl sulfate and ammonium lauryl sulfate are commonly used surfactants but may not offer the same level of stability and effectiveness in certain applications .
Properties
CAS No. |
13106-15-5 |
|---|---|
Molecular Formula |
C22H47NO4S |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3 |
InChI Key |
MPLKHTYEXMXSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


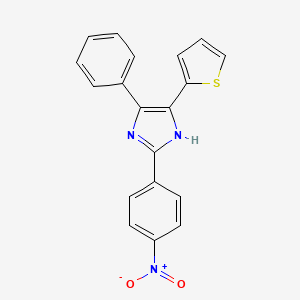
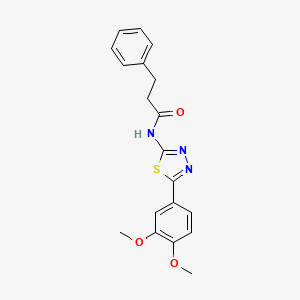

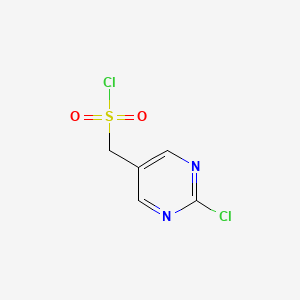
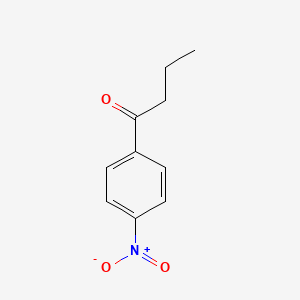
![6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B14164413.png)

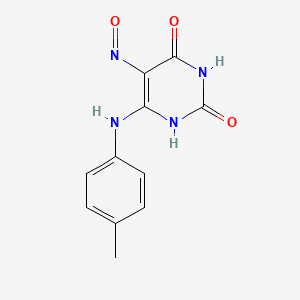
![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)
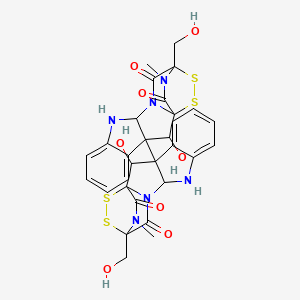

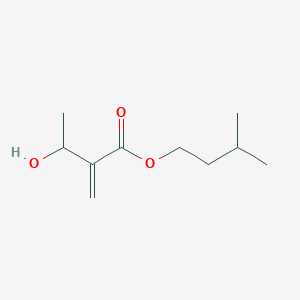
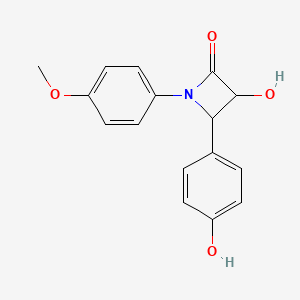
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
